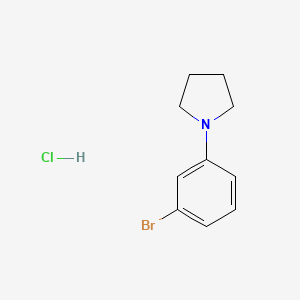

1-(3-Bromophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHQYGVTRCCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675405 | |

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-56-3 | |

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Pyrrolidine Moiety As a Heterocyclic Scaffold

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in chemical synthesis and drug discovery. researchgate.netnih.gov Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and its incorporation into a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov

The value of the pyrrolidine scaffold stems from several key features:

Stereochemical Complexity: The non-planar, saturated nature of the pyrrolidine ring allows for the creation of well-defined three-dimensional structures. researchgate.netnih.gov The carbon atoms in the ring can be stereogenic centers, and the spatial orientation of substituents can be precisely controlled, which is crucial for selective interaction with biological targets like proteins. researchgate.netnih.gov

Physicochemical Properties: As a saturated heterocycle, it imparts different physicochemical properties to a molecule compared to its aromatic counterpart, pyrrole (B145914). These properties, including solubility and metabolic stability, can be fine-tuned through substitution. researchgate.net

Pharmacological Activity: The pyrrolidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.govontosight.airesearchgate.net Its derivatives are central to drugs like Captopril for hypertension, the antiviral combination therapy Ombitasvir, and the antihistamine Metdilazine. mdpi.com

The synthesis of pyrrolidine derivatives is a mature field, with common methods including the functionalization of proline, 1,3-dipolar cycloadditions, and various cyclization strategies. nih.govmdpi.com This synthetic accessibility further enhances its utility as a building block for complex molecules. nih.gov

An Overview of Aryl Halide Chemistry in Modern Organic Transformations

Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are fundamental substrates in modern organic chemistry. numberanalytics.com Their importance lies in their ability to participate in a wide range of powerful bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. numberanalytics.comrsc.org Aryl bromides, such as the one present in 1-(3-Bromophenyl)pyrrolidine (B1336579) hydrochloride, are particularly attractive due to their balance of reactivity and stability, and their greater availability and lower cost compared to aryl iodides. acs.org

These coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org Key examples of such transformations include:

Suzuki Coupling: The reaction of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst to form a biaryl structure. numberanalytics.comyoutube.com

Heck Reaction: The coupling of an aryl halide with an alkene to create a substituted alkene. numberanalytics.com

Sonogashira Coupling: The reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and copper, to form an aryl alkyne. numberanalytics.comrsc.org

Stille Coupling: The palladium-catalyzed coupling of an aryl halide with an organostannane (organotin) compound. rsc.org

These reactions are tolerant of a wide variety of functional groups, making them indispensable tools for synthesizing pharmaceuticals, agrochemicals, and advanced materials. rsc.orgyoutube.com

Rationale for Academic Investigation of 1 3 Bromophenyl Pyrrolidine Hydrochloride

Strategies for N-Arylpyrrolidine Ring Construction

Cyclization Reactions for Pyrrolidine Core Assembly

Building the pyrrolidine ring is a fundamental step for which numerous cyclization strategies have been developed. These methods often involve the formation of a carbon-nitrogen bond within an acyclic precursor to close the ring.

Intramolecular amination involves the reaction of a nitrogen nucleophile with an electrophilic center within the same molecule to form the heterocyclic ring. A variety of metals and reagents can promote these transformations.

Copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to be an effective method for synthesizing disubstituted pyrrolidines with high diastereoselectivity. nih.gov For instance, α-substituted 4-pentenyl sulfonamides tend to yield 2,5-cis-pyrrolidines, while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts. nih.gov More recently, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been developed, offering a mild and efficient route to pyrrolidines with excellent regioselectivity. organic-chemistry.org

Biocatalysis offers a powerful and highly selective alternative for pyrrolidine synthesis. nih.govacs.orgcaltech.edu Through directed evolution, engineered variants of the cytochrome P411 enzyme can catalyze the intramolecular C(sp³)–H amination of organic azides. nih.govacs.org This method allows for the insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. nih.govacs.orgcaltech.edu

| Method | Catalyst/Promoter | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Aminooxygenation | Copper(II) | Alkene Carboamination | High diastereoselectivity (cis/trans control) | nih.gov |

| C(sp³)-H Amination | Copper | Remote C-H functionalization | Complete regio- and chemoselectivity | organic-chemistry.org |

| Biocatalytic C(sp³)-H Amination | Engineered Cytochrome P411 | Intramolecular nitrene insertion | Good enantioselectivity | nih.govacs.orgcaltech.edu |

The [3+2] cycloaddition reaction is a powerful convergent strategy for constructing five-membered rings, including pyrrolidines. organic-chemistry.orgenamine.net This method typically involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, usually an alkene). mdpi.com

A common approach involves the use of azomethine ylides as the 1,3-dipole. These reactive intermediates can be generated in several ways, including the decarboxylation of α-amino acids or the functionalization of cyclic amines. mdpi.comnih.gov The subsequent cycloaddition with an alkene provides direct access to the pyrrolidine core. organic-chemistry.org For example, a three-component reaction involving a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can produce spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov This methodology has proven effective for creating complex polycyclic systems containing the pyrrolidine moiety. mdpi.comua.es A general approach for synthesizing bicyclic fused pyrrolidines has been developed using the [3+2] cycloaddition between a nonstabilized azomethine ylide and endocyclic electron-deficient alkenes. enamine.netacs.org

Formation of the Aryl-Nitrogen Bond

The creation of the bond between the pyrrolidine nitrogen and the aryl ring is a critical step in the synthesis of N-arylpyrrolidines. Palladium-catalyzed cross-coupling reactions have become the dominant methods for achieving this transformation efficiently and under relatively mild conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgatlanchimpharma.com

The reaction is suitable for coupling a wide variety of amines, including secondary cyclic amines like pyrrolidine, with various aryl halides, including aryl chlorides. wikipedia.orgresearchgate.net The catalyst system typically consists of a palladium precursor and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands, such as those based on biphenyl (B1667301) or ferrocene (B1249389) backbones, has been crucial to the reaction's success, allowing for the coupling of less reactive aryl chlorides and enabling reactions under milder conditions. wikipedia.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |

| Ligand | Facilitates catalytic cycle | BINAP, DPPF, Buchwald's biarylphosphines | wikipedia.org |

| Base | Amine deprotonation | NaOt-Bu, K₃PO₄, Cs₂CO₃ | nih.gov |

| Aryl Electrophile | Aryl source | Aryl bromides, chlorides, triflates | wikipedia.orgresearchgate.net |

| Amine Nucleophile | Nitrogen source | Pyrrolidine, other primary/secondary amines | wikipedia.orgresearchgate.net |

Beyond the standard Buchwald-Hartwig protocol, a range of other palladium-catalyzed strategies exist for forming N-arylpyrrolidines. These methods often provide unique pathways to complex structures.

One powerful approach is the tandem N-arylation/carboamination reaction. nih.govnih.gov This one-pot process can start with a primary amine, such as a 4-pentenylamine derivative, which first undergoes N-arylation with an aryl bromide. nih.gov Subsequently, an intramolecular carboamination reaction with a second, different aryl bromide constructs the pyrrolidine ring, leading to the formation of multiple bonds and a stereocenter in a single operation. nih.gov

Direct C-H arylation is another advanced strategy. Palladium(II)-catalyzed α-C(sp³)-H arylation of saturated azacycles like pyrrolidine with arylboronic acids has been developed. nih.gov This method allows for the direct formation of a C-C bond at the position adjacent to the nitrogen, offering a route to 2-arylpyrrolidines. nih.govacs.org By installing a directing group, such as a thioacyl group on the nitrogen, the palladium catalyst can be directed to selectively activate a specific C-H bond for arylation. rsc.org These C-H functionalization techniques provide highly efficient and atom-economical routes to substituted pyrrolidines. acs.org

Nickel-Catalyzed Processes for N-Arylation

Nickel-catalyzed N-arylation reactions, often referred to as Buchwald-Hartwig amination reactions, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. These processes offer an efficient method for coupling aryl halides with amines, such as pyrrolidine. The general mechanism involves the oxidative addition of an aryl halide to a low-valent nickel(0) species, followed by coordination of the amine, deprotonation to form a nickel-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the nickel(0) catalyst.

Recent advancements have highlighted the use of visible light to enable nickel-mediated N-arylation from carboxamides through a carbonyl-deletion strategy, proceeding at ambient temperatures without strong bases. chemrxiv.org Excited-state nickel catalysis also facilitates the amination of aryl bromides under mild, photochemical conditions. nih.gov These light-mediated approaches can be particularly effective for electronically rich aryl bromides. nih.gov

The choice of ligand is critical to the success of these reactions, influencing catalyst stability, reactivity, and scope. A variety of ligands have been successfully employed, including N-heterocyclic carbenes (NHCs), phosphines, and chiral diamines. nih.gov For instance, nickel catalysts paired with chiral pybox or diamine ligands have been developed for asymmetric amination reactions. nih.gov Additionally, glycosyl pyridyl-triazole@nickel nanoparticles have been shown to be effective and recyclable nanocatalysts for the acylation of amines in water, showcasing the versatility of nickel catalysis. mdpi.com

| Catalyst System | Ligand Type | Key Features |

| Ni(COD)₂ / IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity for a broad range of aryl halides and amines. |

| NiCl₂(dppp) | Diphosphine | Effective for coupling aryl chlorides, which are often less reactive than bromides. |

| NiBr₂ / diglyme | Ligandless (or solvent-ligated) | A simplified system that can be effective for certain activated substrates. |

| Chiral Ni / pybox | Chiral Oxazoline | Used in enantioconvergent couplings to produce chiral amines. nih.gov |

| Chiral Ni / diamine | Chiral Diamine | Enables decarboxylative coupling of amino acid esters with alkylzinc reagents. nih.gov |

Specific Approaches for Incorporating the 3-Bromophenyl Moiety

Achieving the specific substitution pattern of 1-(3-bromophenyl)pyrrolidine requires precise control over the regiochemistry of the C-N bond formation or the bromination step.

A highly effective strategy for synthesizing 1-(3-bromophenyl)pyrrolidine involves the use of a di-halogenated benzene (B151609) derivative where the halogens have differential reactivity. 1-Bromo-3-iodobenzene is an ideal precursor for this purpose. guidechem.com In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive and susceptible to oxidative addition than the carbon-bromine (C-Br) bond.

This reactivity difference allows for the selective coupling of pyrrolidine at the C-I position, leaving the bromo group at the meta-position untouched. guidechem.com The reaction, typically catalyzed by palladium or nickel complexes, proceeds chemoselectively to form the desired 1-(3-bromophenyl)pyrrolidine. This method is advantageous as it builds the core structure with the required bromine atom already in place, avoiding subsequent, potentially problematic, bromination steps.

| Aryl Halide Bond | Relative Reactivity in Oxidative Addition |

| C–I | Highest |

| C–Br | Intermediate |

| C–Cl | Lowest |

An alternative approach involves the direct bromination of 1-phenylpyrrolidine (B1585074). However, this route is complicated by the directing effects of the pyrrolidinyl substituent on the phenyl ring. The nitrogen atom of the pyrrolidine ring is an activating group and a strong ortho, para-director due to the donation of its lone pair of electrons into the aromatic system.

Consequently, the electrophilic aromatic bromination of 1-phenylpyrrolidine with reagents like N-Bromosuccinimide (NBS) or molecular bromine would overwhelmingly yield a mixture of 1-(4-bromophenyl)pyrrolidine (B1277245) (para-substituted) and 1-(2-bromophenyl)pyrrolidine (B1590748) (ortho-substituted). mdpi.com The formation of the desired 1-(3-bromophenyl)pyrrolidine (meta-substituted) product would be minimal, if any.

To achieve meta-bromination, a more complex, multi-step sequence would be necessary. This could involve starting with an aromatic ring containing a meta-directing group (e.g., a nitro or carbonyl group), performing the bromination, coupling the pyrrolidine ring, and then transforming or removing the directing group. Such a sequence is significantly less efficient than the direct coupling approach using a pre-functionalized aryl halide like 1-bromo-3-iodobenzene.

Enantioselective Synthesis of Chiral 1-(3-Bromophenyl)pyrrolidine Derivatives

While 1-(3-bromophenyl)pyrrolidine itself is achiral, the synthesis of chiral derivatives, where stereocenters are present on the pyrrolidine ring, is of significant interest for applications in catalysis and pharmaceuticals. These syntheses require sophisticated asymmetric methodologies to control the stereochemical outcome.

The asymmetric synthesis of substituted pyrrolidines can be achieved using chiral catalyst systems that guide the formation of stereocenters with high enantioselectivity. Nickel-based catalysts have proven effective in this regard. For example, an enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones utilizes a P-chiral bisphosphorus ligand (DI-BIDIME) to produce chiral pyrrolidines bearing tertiary alcohols in high yields and excellent enantioselectivities. researchgate.net

Other catalytic systems have also been extensively developed:

Rhodium Catalysis : Rhodium(II) catalysts are effective in promoting asymmetric C-H insertion reactions of carbenes, which can be used to create chiral 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Iridium Catalysis : Chiral iridium catalysts can achieve double branched-selective allylic substitution reactions to access C2-symmetrical pyrrolidines with high selectivity. acs.org

Organocatalysis : Chiral pyrrolidine derivatives, such as those derived from proline, are themselves potent organocatalysts. nih.gov Their synthesis often involves leveraging the chiral pool or employing asymmetric catalytic methods. Cinchona alkaloid-derived catalysts, for instance, can be used in cascade reactions to synthesize highly functionalized chiral pyrrolidines. acs.org

| Metal/Catalyst | Chiral Ligand/Motif | Reaction Type |

| Nickel | P-chiral bisphosphorus (DI-BIDIME) | Reductive Cyclization of N-alkynones researchgate.net |

| Nickel | pybox | Enantioconvergent Alkyl-Alkyl Coupling nih.gov |

| Rhodium(II) | Chiral Carboxylate | Asymmetric C-H Insertion acs.org |

| Iridium | Chiral Phosphoramidite | Allylic Substitution acs.org |

| Cinchona Alkaloid | Carbamate derivative | Organocatalytic Cascade acs.org |

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a starting material entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.edu This process combines a rapid, stereoselective reaction with the continuous in-situ racemization of the slower-reacting enantiomer. princeton.edunih.gov

DKR has been successfully applied to the synthesis of chiral pyrrolidines. One notable method involves the deprotonation of N-protected pyrrolidines to form a racemic 2-lithiopyrrolidine intermediate. In the presence of a chiral ligand, this organolithium species can undergo dynamic resolution. acs.org The subsequent electrophilic quench of the resolved diastereomeric complex provides the enantiomerically enriched 2-substituted pyrrolidine. acs.org

Enzymatic methods are also prominent in DKR. For instance, lipases can be used for the acetylation of a racemic 3-hydroxypyrrolidine in the presence of a ruthenium catalyst that facilitates the racemization of the starting material, leading to high yields (e.g., 87%) and excellent enantioselectivity (e.g., 95% ee) of the acetylated product. rsc.org These DKR-based approaches provide an efficient pathway to optically pure chiral pyrrolidine building blocks that could be subsequently N-arylated to form chiral derivatives of 1-(3-bromophenyl)pyrrolidine.

Stereocontrol Strategies for the Pyrrolidine Ring and Substituents

Achieving stereochemical control is a critical aspect of synthesizing complex pyrrolidine derivatives, as the spatial arrangement of atoms can significantly influence the biological activity of the molecule. Various strategies have been developed to introduce chirality and control the relative and absolute configuration of substituents on the pyrrolidine ring.

One of the most common approaches involves the use of the "chiral pool," which utilizes readily available, enantiomerically pure starting materials. mdpi.com Proline and 4-hydroxyproline (B1632879) are frequently employed as cyclic precursors for pyrrolidine-containing compounds. mdpi.comresearchgate.net The synthesis often begins with these naturally occurring amino acids, introducing the desired N-aryl group and other substituents while retaining the inherent stereochemistry of the starting material. mdpi.com

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidines from achiral or racemic precursors. Methods such as the enantioselective lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, have been pioneered to create enantioenriched products. nih.gov This strategy was further advanced through the development of enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine. nih.govacs.org To maintain the stereochemical integrity of the lithiated intermediate, a transmetalation step with zinc chloride can be performed, rendering the organozinc reagent configurationally stable at room temperature. acs.org

Cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for constructing the five-membered pyrrolidine ring with multiple stereocenters in a single step. acs.orgua.es The reaction between azomethine ylides and alkenes can generate densely substituted pyrrolidines. acs.orgua.es The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, can direct the diastereoselectivity of the cycloaddition, allowing for the synthesis of pyrrolidines with high regio- and diastereoselectivities. acs.orgua.es

Another effective method is the catalytic hydrogenation of highly substituted pyrrole systems. acs.orgnih.gov This process can create up to four new stereocenters with excellent diastereoselectivity. acs.orgnih.gov The reaction likely proceeds in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring from one face of the aromatic system. acs.orgnih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like (S)-proline or 4-hydroxyproline to build the target molecule. | Reliable transfer of stereochemistry; readily available starting materials. | mdpi.comresearchgate.net |

| Asymmetric Lithiation/Arylation | Enantioselective deprotonation of N-Boc-pyrrolidine followed by trapping with an electrophile or a palladium-catalyzed arylation. | Access to enantioenriched 2-substituted pyrrolidines from a simple precursor. | nih.govacs.org |

| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. Chirality is directed by auxiliaries or catalysts. | Creates multiple stereocenters simultaneously with high diastereoselectivity. | acs.orgua.es |

| Asymmetric Hydrogenation | Diastereoselective reduction of a substituted pyrrole ring using a heterogeneous catalyst. | Forms highly functionalized pyrrolidines with excellent diastereoselectivity. | acs.orgnih.gov |

Advanced and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods for preparing complex molecules like N-arylpyrrolidines. These methodologies prioritize sustainability by reducing waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. psu.edu Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This technique has been successfully applied to the synthesis of pyrrolidines, significantly reducing reaction times and often improving yields. nih.gov

For instance, reactions that typically require several hours under conventional heating can often be completed in minutes using a microwave reactor. nih.gov The synthesis of various N-heterocyclic compounds, including pyrrolidine derivatives, has been shown to be more efficient under microwave irradiation. nih.govmdpi.com In the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, N-alkylation reactions were performed under microwave heating at 75 °C, achieving high yields in as little as 5 to 30 minutes. mdpi.com This rapid and controlled heating can minimize the formation of side products that may occur during prolonged heating. nih.govmdpi.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of 2-quinolinones | 4 hours | 10 seconds | Drastic reduction in reaction time. | nih.gov |

| Synthesis of quinolin-4-ylmethoxychromenones | 60 minutes | 4 minutes | Higher yield and significantly shorter time. | nih.gov |

| N-alkylation of pyrrolidine-fused chlorin | Not specified (typically hours) | 5-30 minutes | Rapid, controlled heating with high yields. | mdpi.com |

| Suzuki–Miyaura cross-coupling | 12 hours | 40 minutes | Elimination of side products and reduced time. | nih.gov |

Atom-Economical and Green Chemistry Principles in N-Arylpyrrolidine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. ontosight.ai A central concept is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnumberanalytics.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they minimize the generation of waste. researchgate.netrsc.org

For the synthesis of N-arylpyrrolidines, strategies like the [3+2] cycloaddition are highly atom-economical because all the atoms from the azomethine ylide and the alkene are incorporated into the pyrrolidine product. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org

Other green chemistry principles applied to pyrrolidine synthesis include the use of environmentally benign solvents and catalyst-free conditions. For example, efficient domino reactions for synthesizing pyrrolidine-fused spirooxindoles have been developed in a mixture of ethanol (B145695) and water (EtOH/H2O) at room temperature without a catalyst, offering an eco-friendly approach. rsc.org Exploring solvent-free conditions, as demonstrated in some asymmetric aldol (B89426) reactions catalyzed by pyrrolidine derivatives, further aligns with green chemistry goals. mdpi.com

| Reaction Type | Description | Atom Economy | Example |

|---|---|---|---|

| Addition Reaction | Two or more molecules combine to form a larger one, with all atoms of the starting materials being incorporated. | 100% (Ideal) | [3+2] Cycloaddition of an azomethine ylide and an alkene. |

| Substitution Reaction | A functional group in a chemical compound is replaced by another group. | <100% | Buchwald-Hartwig amination (generates salt byproduct). |

| Wittig Reaction | An aldehyde or ketone is reacted with a phosphonium (B103445) ylide to create an alkene and triphenylphosphine (B44618) oxide. | Low | Generates a high-mass stoichiometric byproduct. |

Development of Novel Catalytic Systems for Enhanced Efficiency

The development of novel and highly efficient catalytic systems is crucial for the synthesis of N-arylpyrrolidines. The formation of the C–N bond between the aryl group and the pyrrolidine nitrogen is a key step, often accomplished via palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. acs.org This method is extremely versatile for forming C-N bonds between aryl halides and amines. acs.org Continuous research has led to the development of sophisticated ligands and palladium precatalysts that improve reaction reliability and scope, even for challenging substrates like aryl chlorides. acs.orgresearchgate.net Mechanistic studies have revealed that these reactions can be complex, sometimes involving a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, that operate simultaneously. rsc.orgresearchgate.net

Copper-catalyzed reactions have also emerged as a practical and efficient alternative. For example, a two-step route to enantiopure α-arylpyrrolidines involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov This method is notable for its mild reaction conditions and its applicability to a wide range of pharmaceutically relevant heteroarenes. nih.gov

Other transition metals are also being explored. Iridium-catalyzed reductive generation of azomethine ylides from stable amides provides a novel entry into highly substituted pyrrolidines via [3+2] cycloaddition. acs.org This approach is valuable as it starts from widely available precursors and proceeds under mild conditions. acs.org Such tandem or cascade reactions, where multiple bonds and rings are formed in a single operation, represent a highly efficient strategy for building molecular complexity. nih.govmdpi.com

| Catalytic System | Reaction Type | Application | Advantages | Reference |

|---|---|---|---|---|

| Palladium/Phosphine Ligands | Buchwald-Hartwig C-N Cross-Coupling | Formation of the N-aryl bond from an aryl halide and pyrrolidine. | High generality, applicable to a broad range of substrates. | acs.orgresearchgate.net |

| Copper/Chiral Ligands | Intramolecular Hydroamination | Enantioselective synthesis of α-arylpyrrolidines. | Mild conditions, excellent stereoselectivity, broad scope. | nih.gov |

| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation | Synthesis of functionalized pyrrolidines from amides via [3+2] cycloaddition. | Uses stable and abundant precursors, mild conditions. | acs.org |

| Palladium(0)/Tri-2-furylphosphine | Carboamination | Diastereoselective synthesis of N-aryl-2-allyl pyrrolidines. | Circumvents competing N-vinylation side reactions. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure can be constructed.

¹H NMR and ¹³C NMR Spectroscopic Analysis of Compound Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal connectivity between neighboring protons.

For this compound, the protonated nitrogen atom in the pyrrolidine ring and the electron-withdrawing bromine atom on the phenyl ring significantly influence the chemical shifts. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the more distant β-protons. In the aromatic region, the bromine substituent and the pyrrolidinyl group dictate the splitting pattern of the phenyl protons.

Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen and the bromine atom will exhibit characteristic chemical shifts. The formation of the hydrochloride salt leads to a downfield shift of the signals corresponding to the atoms near the protonated nitrogen, reflecting the change in their electronic environment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2', H-5' (Pyrrolidine α-CH₂) | 3.4 - 3.6 | Triplet | 6.5 - 7.5 |

| H-3', H-4' (Pyrrolidine β-CH₂) | 2.0 - 2.2 | Multiplet | 6.5 - 7.5 |

| H-2 (Aromatic) | 7.0 - 7.1 | Singlet (or narrow triplet) | ~1.5 - 2.0 |

| H-4 (Aromatic) | 6.8 - 6.9 | Doublet of doublets | ~7.5 - 8.0, ~1.5 - 2.0 |

| H-5 (Aromatic) | 7.1 - 7.2 | Triplet | ~7.5 - 8.0 |

| H-6 (Aromatic) | 6.7 - 6.8 | Doublet of doublets | ~7.5 - 8.0, ~1.5 - 2.0 |

| N-H | 10.0 - 12.0 | Broad Singlet | N/A |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2', C-5' (Pyrrolidine α-C) | 48 - 52 |

| C-3', C-4' (Pyrrolidine β-C) | 24 - 28 |

| C-1 (Aromatic, C-N) | 145 - 149 |

| C-2 (Aromatic, C-H) | 115 - 119 |

| C-3 (Aromatic, C-Br) | 121 - 125 |

| C-4 (Aromatic, C-H) | 119 - 123 |

| C-5 (Aromatic, C-H) | 129 - 133 |

| C-6 (Aromatic, C-H) | 111 - 115 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Elucidation

Two-dimensional NMR experiments provide correlational data that is crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the α- and β-protons of the pyrrolidine ring, confirming their adjacent relationship. In the aromatic region, correlations between H-4, H-5, and H-6 would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the α- and β-protons of the pyrrolidine ring would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting different parts of the molecule. For example, the α-protons of the pyrrolidine ring would show a correlation to the C-1 carbon of the phenyl ring, confirming the N-aryl linkage. Correlations between the aromatic protons and their neighboring carbons would further solidify the assignment of the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is particularly useful for determining stereochemistry. In this case, NOESY could show correlations between the α-protons of the pyrrolidine ring and the H-2 and H-6 protons of the phenyl ring, providing information about the preferred conformation around the N-C bond.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 1-(3-Bromophenyl)pyrrolidine, the presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal intensity for the M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The exact mass of the molecular ion would be used to confirm the elemental composition of C₁₀H₁₂BrN.

Interactive Data Table: Predicted HRMS Data for 1-(3-Bromophenyl)pyrrolidine

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Elemental Formula |

| [M+H]⁺ | 226.0226 | 228.0205 | C₁₀H₁₃⁷⁹BrN⁺ / C₁₀H₁₃⁸¹BrN⁺ |

Investigation of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, molecules can be induced to break apart into smaller fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For N-arylpyrrolidines, a common fragmentation pathway involves the cleavage of the pyrrolidine ring. The presence of the bromine atom on the phenyl ring will also influence the fragmentation, with the potential loss of a bromine radical or HBr.

A key fragmentation would be the α-cleavage next to the nitrogen atom, leading to the formation of a stable iminium ion. Another likely fragmentation would involve the loss of ethene from the pyrrolidine ring. The bromophenyl cation would also be an expected and prominent fragment.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H stretch: A broad and strong absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in a secondary amine salt.

C-H stretches: Absorptions for aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C stretches: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N stretch: The C-N stretching vibration of the N-aryl bond is expected in the 1200-1350 cm⁻¹ range.

C-Br stretch: A characteristic absorption for the C-Br bond would be found in the fingerprint region, typically between 500-650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2400 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (where applicable)

While this compound itself is an achiral molecule, many of its derivatives, particularly those with substituents on the pyrrolidine ring, are chiral. For these chiral derivatives, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable tools for determining enantiomeric purity and absolute configuration.

Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact with polarized light in an equal but opposite manner, resulting in mirror-image CD spectra. This property allows for both qualitative and quantitative analysis of stereoisomers.

The determination of absolute configuration for a novel disubstituted pyrrolidine acid has been successfully achieved using VCD, with the results corroborating data from X-ray analysis and stereo-selective synthesis. researchgate.net Electronic circular dichroism (ECD) serves as a rapid method to discriminate between enantiomers and determine the composition of racemic mixtures, requiring only small sample quantities. nih.gov The ECD spectra of enantiomers typically display opposite Cotton effects (CE), with the amplitude of the signal being proportional to the enantiomeric purity. nih.gov For instance, in a study of various chiral drugs, the S-isomers consistently showed a negative CE, while the R-isomers displayed a positive CE. nih.gov This linear relationship between signal amplitude and enantioenrichment allows for the creation of standard curves to quantify enantiomeric excess. nih.govnih.gov

The utility of these techniques is highlighted in the asymmetric synthesis of 2-substituted pyrrolidines, where the absolute configurations of the resulting enantiomers were assigned based on the known selectivities of the enzymes used and confirmed by optical rotation. acs.orgnih.gov

Table 1: Illustrative Circular Dichroism Data for Chiral Pyrrolidine Derivatives

This table provides hypothetical data based on typical findings for chiral amines to illustrate how CD spectroscopy is used to distinguish between enantiomers.

| Compound | Enantiomer | Wavelength of Maximum Amplitude (λmax) | Differential Extinction Coefficient (Δε) (M⁻¹cm⁻¹) |

| 2-(p-chlorophenyl)pyrrolidine | R | 225 nm | +1.2 |

| 2-(p-chlorophenyl)pyrrolidine | S | 225 nm | -1.2 |

| 3-Fluoropyrrolidine-2-carboxylic acid | (2S, 3R) | 210 nm | -0.95 |

| 3-Fluoropyrrolidine-2-carboxylic acid | (2R, 3S) | 210 nm | +0.95 |

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility. Its puckered structure can be described by a phenomenon known as pseudorotation, which allows the ring to transition between various conformations with relatively low energy barriers. nih.gov These conformations are typically described as envelope (E) or twist (T) forms. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation is defined by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle (0°–360°) indicates which atoms are puckered out of the plane, while the puckering amplitude (typically 35°–45°) describes the degree of this out-of-plane distortion. nih.gov This conformational flexibility is crucial as the spatial arrangement of substituents, dictated by the ring's pucker, can significantly influence a molecule's biological activity and chemical reactivity. nih.gov

Investigation of Pseudorotation Dynamics and Preferred Ring Conformations

The dynamic equilibrium between different pyrrolidine ring conformers can be investigated using a combination of experimental techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling. nih.gov Vicinal proton-proton coupling constants (³JHH) obtained from NMR spectra are particularly sensitive to the dihedral angles between protons on adjacent carbon atoms, which are in turn dependent on the ring's conformation. nih.gov

By fitting these experimental ³JHH values to those calculated for different theoretical conformations, researchers can determine the relative populations of the major conformers in a solution. nih.gov This analysis often assumes a two-state equilibrium between the most stable conformations. nih.gov Programs such as PSEUROT utilize this data to generate pseudorotation maps, where contour plots indicate the root-mean-square deviation between experimental and fitted coupling constants, visually representing the most probable conformational states. researchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to calculate the energy profile of the entire pseudorotation pathway. nih.gov These calculations can identify the energy minima corresponding to the most stable conformers (e.g., Cγ-endo and Cγ-exo) and the energy barriers for interconversion. frontiersin.org For example, calculations on 5-phenylpyrrolidine-2-carboxylate units determined that a Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a DMSO solution. frontiersin.org

Table 2: Example Pseudorotation Parameters for Pyrrolidine Conformers

This table shows representative theoretical data for two common conformers of a substituted pyrrolidine.

| Conformer Name | Description | Phase Angle (P) | Max. Puckering Amplitude (Φmax) | Relative Energy (kcal/mol) |

| Cγ-endo | C3 atom is puckered towards the substituent at C5. | ~162° | 40° | 0 (most stable) |

| Cγ-exo | C3 atom is puckered away from the substituent at C5. | ~18° | 40° | +1.2 |

Influence of Aryl and Halo Substituents on Conformational Preferences

The conformational equilibrium of the pyrrolidine ring is significantly influenced by the steric and electronic properties of its substituents. In the case of 1-(3-Bromophenyl)pyrrolidine and its derivatives, both the N-aryl group and the halo-substituent play critical roles.

Influence of Aryl Substituents: An N-aryl substituent, such as the 3-bromophenyl group, introduces significant steric bulk. This group will preferentially orient itself to minimize steric hindrance with the pyrrolidine ring protons. Computational studies on N-substituted pyrrolidines have shown that the relative orientation of the substituent dictates the stability of different conformers. researchgate.net The presence of a bulky phenyl ring can severely restrict rotation around adjacent bonds, often leading to a single dominant conformation. frontiersin.org This steric effect can lock the pyrrolidine ring into a preferred pucker that accommodates the large aryl group, typically in a pseudo-equatorial position, to avoid unfavorable steric interactions.

Influence of Halo Substituents: Halogen substituents exert a profound influence through stereoelectronic effects. beilstein-journals.org The high electronegativity of a halogen like bromine or fluorine can alter the electron distribution within the ring, leading to distinct conformational preferences. This is often described by the gauche effect, where an attractive interaction between the halogen and an electron-withdrawing group (like the nitrogen atom) favors a conformation where these groups are gauche to each other. beilstein-journals.org

In fluorinated pyrrolidines, for instance, the orientation of the C-F bond can control the ring pucker. nih.gov A trans-4-fluoro substituent on L-proline favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov When the nitrogen atom is protonated, as in the hydrochloride salt, an attractive electrostatic interaction (NH₂⁺∙∙∙Xᵟ⁻) can further stabilize a conformation where the halogen and nitrogen are cis. beilstein-journals.org While the bromine on the phenyl ring in 1-(3-bromophenyl)pyrrolidine is not directly on the pyrrolidine scaffold, its electron-withdrawing inductive effect can still influence the electronic environment of the N-aryl bond and subtly affect the conformational energetics of the attached pyrrolidine ring. mit.edu

Computational Investigations and Mechanistic Studies of 1 3 Bromophenyl Pyrrolidine Hydrochloride Reactivity

Quantum Chemical Methods for Electronic Structure and Reaction Energetics

Quantum chemical calculations are powerful tools for exploring the electronic structure of molecules and the energetics of reaction pathways. dlsu.edu.ph These methods, grounded in the principles of quantum mechanics, can predict molecular properties and behavior without reliance on empirical data. numberanalytics.com

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic and organometallic reactions. mdpi.comnih.gov DFT methods are employed to compute the optimized molecular geometry, vibrational spectra, and various electronic parameters of molecules. researchgate.net For aryl halides, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and determining activation energies. researchgate.netnih.gov

For instance, in the context of metal-catalyzed cross-coupling reactions, a common transformation for aryl halides, DFT can be used to model the entire catalytic cycle. researchgate.net Studies on related aryl bromide systems have utilized DFT to explore reaction pathways, with functionals like B3LYP being a popular choice for optimizing geometries and calculating energies. researchgate.netresearchgate.net The insights gained from these studies are directly applicable to understanding the reactivity of 1-(3-Bromophenyl)pyrrolidine (B1336579) hydrochloride.

Table 1: Representative Activation Energies for Key Steps in a Catalytic Cycle Calculated by DFT (Note: This data is illustrative, based on general findings for aryl bromide cross-coupling reactions, as specific data for 1-(3-Bromophenyl)pyrrolidine hydrochloride is not available in the cited literature.)

| Reaction Step | Catalyst System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) with phosphine (B1218219) ligands | B3LYP/6-31G(d) | 15-25 |

| Transmetallation | Aryl-Pd(II) complex | M06/def2-TZVP | 10-20 |

| Reductive Elimination | Diaryl-Pd(II) complex | B3LYP-D3/def2-SVP | 20-30 |

These calculations help in identifying the rate-limiting step of a reaction, which is crucial for optimizing reaction conditions. For example, in some nickel-catalyzed reductive cross-coupling reactions of aryl bromides, the radical addition step was identified as rate-limiting through DFT calculations. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. numberanalytics.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to gain fundamental insights into reaction mechanisms. numberanalytics.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important.

These methods can elucidate detailed mechanistic aspects, such as the nature of bonding in transition states and the role of non-covalent interactions in directing reaction pathways. rsc.org For a compound like this compound, ab initio calculations could provide a precise description of its electronic structure and how it influences its reactivity in, for example, nucleophilic aromatic substitution or metal-catalyzed reactions.

Computational Elucidation of Reaction Mechanisms Involving Aryl Halides

Aryl halides are key substrates in a multitude of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. nih.gov Computational chemistry has been pivotal in unraveling the intricate mechanisms of these processes. acs.org

Oxidative addition is a fundamental step in many catalytic cycles, where the metal center inserts into the carbon-halogen bond of the aryl halide. rsc.orgchimia.ch Computational studies have explored various pathways for this process, including concerted, SN2-type, and radical mechanisms. nih.govnih.gov DFT calculations have shown that for nickel-catalyzed reactions of aryl bromides, the oxidative addition can proceed through an SN2 mechanism with a readily accessible transition state. nih.gov In contrast, palladium-catalyzed oxidative additions have been computationally shown to proceed through stable four-coordinate intermediates. acs.org

The electronic properties of the aryl halide and the ligands on the metal catalyst significantly influence the mechanism and kinetics of oxidative addition. nih.gov For this compound, the bromine atom provides the site for oxidative addition, and computational models can predict how the electronic nature of the bromophenyl and pyrrolidine (B122466) moieties affects the activation barrier for this step.

Following oxidative addition, the catalytic cycle typically involves transmetallation and reductive elimination steps. chimia.ch Transmetallation is the transfer of an organic group from one metal to another, while reductive elimination involves the formation of the final product and regeneration of the catalyst. nih.gov

Computational studies have provided detailed energy profiles for these steps. nih.gov DFT calculations have been used to investigate the mechanism of aryl–CF3 bond-forming reductive elimination from palladium(IV) complexes, revealing that the reaction proceeds via pre-equilibrium dissociation of a ligand followed by the coupling step. nih.gov In some cases, reductive elimination can be the rate-limiting step of the entire catalytic cycle, with calculated energy barriers in the range of 30-40 kcal/mol in the gas phase. researchgate.net

Table 2: Comparison of Computed Energy Barriers for Different Mechanistic Pathways (Note: This table presents generalized data from computational studies on aryl halides to illustrate the application of these methods.)

| Mechanistic Step | Metal Catalyst | Pathway A (kcal/mol) | Pathway B (kcal/mol) | Favored Pathway |

| Oxidative Addition | Nickel(0) | SN2: 9.3 nih.gov | Concerted: Not found nih.gov | SN2 |

| Reductive Elimination | Palladium(IV) | Ligand Dissociation First: Lower Barrier nih.gov | Concerted: Higher Barrier nih.gov | Ligand Dissociation First |

| Ligand Exchange | Nickel(II)/Nickel(III) | Bimolecular Exchange: Favorable nsf.gov | Dissociative: Less Favorable | Bimolecular Exchange |

Ligand Exchange Pathways and Catalyst Speciation

The nature of the ligands coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. uoa.gr Computational studies can model ligand exchange processes and help understand the speciation of the catalyst under reaction conditions. DFT computational studies have suggested a bimolecular ligand-exchange pathway involving Ni(III)/Ni(II) species for the formation of a high-valence intermediate that precedes reductive elimination. nsf.gov

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Landscapes and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding the dynamic behavior and interaction potential of molecules like this compound. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are particularly suited for exploring the conformational landscapes and non-covalent interactions that govern the molecule's behavior in various environments.

Molecular mechanics force fields, such as AMBER or CHARMM, are employed to calculate the potential energy of different spatial arrangements of the atoms. By systematically altering bond rotations and ring puckering, a potential energy surface can be mapped. For this compound, two primary regions of conformational flexibility are of interest: the puckering of the pyrrolidine ring and the rotation around the C-N bond connecting the pyrrolidine ring to the bromophenyl group. The pyrrolidine ring typically adopts non-planar envelope or twisted conformations to minimize steric strain. MM calculations can predict the relative energies of these puckered states. The presence of the protonated nitrogen (as the hydrochloride salt) influences the ring's geometry due to electrostatic interactions. nih.gov

Molecular dynamics simulations build upon MM by incorporating thermal motion, allowing the molecule's dynamic evolution over time to be observed. nsf.gov An MD simulation of this compound, typically solvated in a box of water molecules, would reveal the accessible conformations at a given temperature and the timescales of transitions between them. nih.gov Key findings from such simulations would include the preferred dihedral angle between the phenyl ring and the pyrrolidine ring and the distribution of ring pucker states.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For the hydrochloride salt, the protonated nitrogen atom acts as a strong hydrogen bond donor, readily interacting with the chloride counter-ion and solvent molecules (e.g., water). The bromine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom from a neighboring molecule. hilarispublisher.commdpi.com Hirshfeld surface analysis is a common computational technique used to visualize and quantify these diverse intermolecular contacts within a crystal lattice, highlighting the relative importance of hydrogen bonds, halogen bonds, and weaker van der Waals forces. mdpi.comresearchgate.netnih.gov

The table below summarizes typical intermolecular interactions that would be investigated for this compound using computational methods.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H⁺ (pyrrolidinium) | Cl⁻, O (water) | 1.8 - 2.5 | Key for solubility and crystal packing |

| Halogen Bond | C-Br | O, N, π-systems | 2.8 - 3.5 | Influences molecular recognition and self-assembly |

| π-π Stacking | Bromophenyl Ring | Bromophenyl Ring | 3.3 - 3.8 | Contributes to crystal lattice stability |

| C-H···π Interaction | Pyrrolidine C-H | Bromophenyl Ring | 2.5 - 2.9 | Further stabilizes conformational arrangements |

These simulations provide a detailed, atomistic view of the molecule's conformational preferences and its interaction patterns, which are fundamental to understanding its chemical reactivity and biological activity.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules, including this compound. nih.govnih.gov These theoretical predictions serve as a powerful complement to experimental data, aiding in spectral assignment and structural confirmation.

The most common application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (commonly with the B3LYP functional), the ¹H and ¹³C NMR chemical shifts can be calculated. dntb.gov.ua The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, the magnetic shielding tensors for each nucleus are computed relative to a reference standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen basis set and the consideration of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govliverpool.ac.uk

Similarly, vibrational spectra (Infrared and Raman) can be computed. After geometric optimization, a frequency calculation is performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. dntb.gov.uaaip.org These calculated frequencies often have a systematic error due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a key proton and carbon atom in the molecule, showcasing the typical accuracy of modern computational methods.

| Nucleus | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2/C5 of Pyrrolidine | 3.65 | 3.58 | 52.1 | 51.5 |

| C3 of Phenyl Ring | - | - | 122.8 | 122.3 |

Validation of the computational results is achieved by direct comparison with experimentally recorded spectra. A strong correlation between the predicted and measured chemical shifts or vibrational frequencies provides confidence in the computed molecular structure and the chosen theoretical model. dntb.gov.ua Discrepancies can point to environmental effects not captured in the calculation or suggest that the molecule adopts a different conformation in solution than the one calculated in the gas phase. Machine learning approaches are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts based on large databases of experimental spectra. nih.govnmrdb.org

Theoretical Frameworks for Structure-Reactivity Relationship (SRR) Analysis

A primary approach involves the calculation of quantum chemical descriptors using DFT. researchgate.netmdpi.com These descriptors quantify various aspects of the molecule's electronic structure. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net The HOMO can indicate the site of nucleophilic character (electron donation), while the LUMO points to electrophilic character (electron acceptance).

Global Reactivity Descriptors: From HOMO and LUMO energies, properties like chemical hardness, softness, electronegativity, and the electrophilicity index can be derived. mdpi.com These values provide a quantitative measure of the molecule's stability and general reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions and chemical attack.

Another powerful framework is the use of Linear Free-Energy Relationships (LFERs), most famously the Hammett equation . libretexts.org This equation quantifies the effect of substituents on the reactivity of aromatic compounds. The Hammett equation is given by: log(k/k₀) = σρ

Here, k is the rate constant for the reaction of the substituted compound (3-bromophenyl), k₀ is the rate for the unsubstituted compound (phenyl), σ (sigma) is the substituent constant that depends only on the nature and position of the substituent (the 3-bromo group), and ρ (rho) is the reaction constant that depends on the reaction type and conditions. nih.gov The σ-meta value for a bromo substituent is +0.39, indicating it is moderately electron-withdrawing via the inductive effect. A QSAR study on a series of arylpyrrolidine derivatives would correlate such substituent constants with observed reactivity, allowing for the prediction of activity for new analogs. imist.manih.gov

The table below lists key theoretical descriptors and their implications for the reactivity of this compound.

| Descriptor | Typical Calculated Value (Arbitrary Units/eV) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation, likely from the phenyl ring or nitrogen lone pair (in the free base). |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack, likely on the phenyl ring. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Electrophilicity Index (ω) | 2.2 eV | Classifies the molecule as a moderate electrophile. |

| Hammett Constant (σ_meta) | +0.39 | The bromo group is electron-withdrawing, influencing the reactivity of the aromatic ring. |

By combining these theoretical frameworks, a comprehensive model of the structure-reactivity relationship for this compound can be developed, providing predictive power for its behavior in various chemical transformations.

Applications in Advanced Organic Synthesis and Methodology Development

Utility of the Bromophenyl Moiety in Diversified Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring is a key feature that enables a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space of substituted N-aryl pyrrolidines. The reactivity of the C-Br bond is generally reliable and well-established in organic synthesis. nih.gov

The bromophenyl group of 1-(3-bromophenyl)pyrrolidine (B1336579) is an ideal electrophilic partner for various C-C bond-forming reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

Suzuki-Miyaura Reaction: This reaction is one of the most powerful methods for forming biaryl structures and involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org The Suzuki-Miyaura reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The 3-bromophenyl group of the title compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. libretexts.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a key method for the vinylation of aryl halides. mdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org This allows for the introduction of alkenyl groups at the 3-position of the phenyl ring.

Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to construct sp²-sp carbon bonds under mild conditions, making it useful in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov The 3-bromophenyl moiety can readily participate in this reaction to yield arylalkyne derivatives.

Table 1: Representative Conditions for C-C Cross-Coupling of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | Inert atmosphere, 70-110 °C |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Toluene | Inert atmosphere, 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Inert atmosphere, Room Temp. to 80 °C |

Beyond forming carbon-carbon bonds, the bromophenyl group is also a key substrate for reactions that create bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. These transformations are crucial for synthesizing molecules found in medicinal chemistry and materials science.

C-N Coupling (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. acs.orgacs.orgresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives. acs.org The use of bulky, electron-rich phosphine ligands is often critical for achieving high yields. The 3-bromophenyl group can be coupled with a wide range of primary and secondary amines, amides, or carbamates.

C-O Coupling (Ullmann and Buchwald-Hartwig Etherification): The formation of diaryl ethers can be achieved through either the classical copper-catalyzed Ullmann condensation or the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. researchgate.netmdpi.com While the Ullmann reaction often requires harsh conditions, palladium-catalyzed systems allow the coupling of aryl bromides with alcohols and phenols under milder conditions to form aryl ethers. mdpi.commit.edu

C-S Coupling: Analogous to C-N and C-O couplings, palladium and copper-based catalytic systems can be used to form C-S bonds. These reactions couple aryl halides with thiols or their corresponding thiolates to produce aryl thioethers. Ullmann-type conditions using copper catalysts are effective for this transformation. unito.it

Table 2: Representative Conditions for C-Heteroatom Cross-Coupling of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Nucleophile |

|---|---|---|---|---|

| C-N Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Amines, Amides |

| C-O Coupling | Pd catalysts with specialized ligands; CuI with ligands | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Alcohols, Phenols |

| C-S Coupling | CuI, Pd catalysts | K₂CO₃, K₃PO₄ | DMF, DMSO, Toluene | Thiols |

Functionalization and Derivatization Strategies for the Pyrrolidine (B122466) Core

The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. researchgate.netnih.gov Its saturated, five-membered nitrogen-containing structure allows for various synthetic modifications. rsc.orgorganic-chemistry.org

The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom, can be activated for functionalization. Modern synthetic methods allow for the direct introduction of substituents onto the ring. For instance, redox-neutral α-C–H arylation of pyrrolidines has been reported, enabling the synthesis of α-aryl-substituted pyrrolidines. rsc.org Although the nitrogen in 1-(3-bromophenyl)pyrrolidine is part of an N-aryl system, which can influence the reactivity of the adjacent C-H bonds, such functionalizations represent a potential pathway for derivatization. Other strategies include ring expansion cascades or cycloaddition reactions to construct highly functionalized pyrrolidine systems. nih.govrsc.org

As a tertiary amine, the nitrogen atom in the 1-(3-bromophenyl)pyrrolidine system is largely unreactive in terms of further substitution via typical N-alkylation or N-arylation reactions. However, its lone pair of electrons allows it to act as a base or nucleophile. It can be oxidized to form an N-oxide or quaternized with potent alkylating agents to form a pyrrolidinium salt. The N-aryl bond itself is generally robust; however, methods for the synthesis of N-aryl pyrrolidines often involve the reductive amination of diketones or the coupling of aryl halides with pyrrolidine, highlighting the stability of the final product. nih.govnih.gov

Precursor Role in Complex Molecular Architecture Construction

The dual reactivity of 1-(3-bromophenyl)pyrrolidine hydrochloride makes it an excellent starting material for building complex molecules. A common synthetic strategy involves first utilizing the bromophenyl moiety for a cross-coupling reaction to install a desired substituent. For example, a Suzuki-Miyaura reaction could be used to create a biphenyl (B1667301) system, or a Sonogashira coupling could introduce an alkyne for further reaction, such as in click chemistry.

Following the modification of the aryl ring, the pyrrolidine core can be targeted for further functionalization. This sequential approach allows for the controlled and predictable construction of intricate molecular frameworks. The pyrrolidine scaffold is a key component in a variety of biologically active compounds, including antiviral and antiallergic drugs. mdpi.com For instance, substituted N-phenylpyrrolidine derivatives serve as precursors in the synthesis of complex pharmaceuticals, where the pyrrolidine ring is crucial for biological activity and the substituted aryl group provides specific interactions with biological targets. mdpi.com This stepwise derivatization capability underscores the value of this compound as a versatile precursor in drug discovery and development.

Building Block for Diverse Heterocyclic Scaffolds

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. researchgate.netnih.gov Consequently, substituted pyrrolidines like this compound are highly valued as building blocks for the synthesis of more complex molecules. The compound serves as a versatile scaffold that can be modified at two key positions: the pyrrolidine nitrogen and the bromine-substituted carbon on the phenyl ring.

The secondary amine of the pyrrolidine ring (after deprotonation of the hydrochloride salt) can be functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. More significantly, the bromine atom on the phenyl ring is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly useful in this context. By employing these methodologies, chemists can readily replace the bromine atom with alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby generating extensive libraries of novel compounds. This strategic functionalization is central to drug discovery efforts, where the systematic modification of a core scaffold is used to optimize biological activity and pharmacokinetic properties.

Synthesis of Polycyclic and Spirocyclic Systems Incorporating Pyrrolidine

The development of methods for synthesizing polycyclic and spirocyclic frameworks is a significant area of organic chemistry, as these complex, three-dimensional structures are often found in natural products with potent biological activities. tandfonline.com Spirocyclic pyrrolidines, in particular, are of great interest in medicinal chemistry. nih.gov

One of the most powerful methods for constructing the pyrrolidine ring within these intricate systems is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. researchgate.netacs.org In principle, 1-(3-Bromophenyl)pyrrolidine can serve as a precursor to an azomethine ylide. The generation of the ylide can be achieved through various methods, such as the deprotonation of an N-alkylated pyrrolidinium salt or the thermal or photochemical ring-opening of an aziridine. Once formed, this reactive intermediate can undergo cycloaddition with a wide range of dipolarophiles (e.g., alkenes, alkynes) to furnish spirocyclic or fused polycyclic systems in a highly stereocontrolled manner. rsc.org

For example, the reaction of an azomethine ylide derived from the pyrrolidine core with an exocyclic alkene would lead to the formation of a spiro-pyrrolidine system. nih.govenamine.net The 3-bromophenyl substituent would remain intact throughout this transformation, providing a valuable functional handle for further diversification of the final spirocyclic product. This approach allows for the rapid construction of molecular complexity from relatively simple starting materials.

Exploration as a Chiral Ligand in Asymmetric Catalysis (if applicable)

Chiral pyrrolidine derivatives are among the most successful and widely used scaffolds in the field of asymmetric catalysis, both in organocatalysis and as ligands for transition metal catalysts. nih.govmdpi.com The rigid, five-membered ring structure provides a well-defined stereochemical environment that can effectively control the enantioselectivity of a chemical reaction.

While 1-(3-Bromophenyl)pyrrolidine itself is an achiral molecule, chiral versions can be readily synthesized. For instance, asymmetric synthesis can yield enantiomerically pure (R)- or (S)-2-(3-bromophenyl)pyrrolidine or other substituted chiral analogs. These chiral derivatives have significant potential for use as ligands in asymmetric catalysis. The pyrrolidine nitrogen can coordinate to a metal center, and the stereocenters on the pyrrolidine ring can direct the approach of substrates, leading to the preferential formation of one enantiomer of the product.